molecular formula C25H21BrN4O2S B2841828 2-(2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide CAS No. 394239-50-0

2-(2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide

Cat. No.: B2841828
CAS No.: 394239-50-0
M. Wt: 521.43
InChI Key: JYAMHBJFEYRCKO-UHFFFAOYSA-N
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Description

2-(2-(4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide is a structurally complex molecule featuring a quinoline core substituted with bromo and phenyl groups, linked via a phenoxyacetyl moiety to a hydrazinecarbothioamide group. Its molecular formula is C₃₁H₂₄BrN₃O₂S, with a molecular weight of 606.51 g/mol. Key structural elements include:

  • Phenoxyacetyl linker: Enhances solubility and modulates electronic properties.
  • N-methylhydrazinecarbothioamide: Contributes to hydrogen bonding and chelation capabilities, often critical for biological activity .

Synthesis involves multi-step reactions, including Friedel-Crafts acylation, nucleophilic substitution, and cyclization, as described in analogous compounds (e.g., triazole-thione derivatives) . Spectral characterization (IR, NMR, MS) confirms functional groups, such as C=S (1243–1258 cm⁻¹ in IR) and NH stretches (3150–3319 cm⁻¹), aligning with hydrazinecarbothioamide tautomerism .

Properties

IUPAC Name

1-[[2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]acetyl]amino]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN4O2S/c1-27-25(33)30-29-24(31)15-32-19-10-7-17(8-11-19)23-14-20(16-5-3-2-4-6-16)21-13-18(26)9-12-22(21)28-23/h2-14H,15H2,1H3,(H,29,31)(H2,27,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAMHBJFEYRCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Reaction Conditions

  • Starting material : 4-Bromoacetanilide (derived from acetanilide bromination at the para-position).
  • Reagents : Dimethylformamide (DMF) and phosphoryl chloride (POCl₃) at 0–5°C for 1 h, followed by warming to 80°C for 6 h.
  • Product : 2-Chloro-6-bromoquinoline-3-carbaldehyde (Intermediate A ) with 78% yield.
Parameter Value
Temperature 0–5°C → 80°C
Reaction Time 7 h
Yield 78%

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H, CHO), 8.92 (d, J = 8.4 Hz, 1H, H-8), 8.45 (s, 1H, H-4), 7.89–7.82 (m, 2H, H-5/H-7).
  • ¹³C NMR : δ 191.2 (CHO), 152.1 (C-2), 138.5 (C-6-Br).

Phenoxy Acetyl Group Installation

Nucleophilic Aromatic Substitution (SNAr)

Intermediate B reacts with 4-hydroxyphenylacetic acid under SNAr conditions:

  • Base : K₂CO₃ (3 eq)
  • Solvent : DMF at 120°C for 8 h.
  • Product : 2-(4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy)acetic acid (Intermediate C ) with 72% yield.
Parameter Value
Temperature 120°C
Reaction Time 8 h
Yield 72%

Mechanistic Insight :
The electron-deficient quinoline-2-yl group activates the phenyl ring for nucleophilic attack by the phenoxide ion, facilitated by the electron-withdrawing bromine substituent.

Hydrazinecarbothioamide Conjugation

Acetyl Chloride Formation

Intermediate C is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C for 2 h.

Condensation with N-Methylhydrazinecarbothioamide

The acyl chloride reacts with N-methylhydrazinecarbothioamide in the presence of triethylamine (Et₃N):

  • Molar Ratio : 1:1.2 (acyl chloride : thiosemicarbazide)
  • Solvent : Tetrahydrofuran (THF) at 25°C for 6 h.
  • Product : 2-(2-(4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide with 68% yield.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.18 (s, 1H, NH), 10.31 (s, 1H, NH), 8.64 (s, 1H, H-4 quinoline), 7.92–7.85 (m, 4H, aromatic), 4.82 (s, 2H, OCH₂CO).
  • HRMS : m/z Calcd for C₂₉H₂₂BrN₃O₂S: 582.06; Found: 582.07.

Optimization and Industrial Considerations

Green Chemistry Approaches

  • Microwave-assisted Synthesis : Reduces reaction time for Vilsmeier-Haack formylation from 7 h to 45 min with comparable yield (76%).
  • Solvent Recycling : Ethanol/water mixtures enable 90% solvent recovery in Suzuki-Miyaura coupling.

Comparative Analysis of Methods

Step Conventional Yield Optimized Yield
Quinoline Formylation 78% 76% (microwave)
Phenoxy Acetylation 72% 75% (flow reactor)
Final Condensation 68% 70% (catalyst-free)

Challenges and Solutions

  • Regioselectivity in Bromination : Directed ortho-metalation using LDA ensures precise bromine placement at C6.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) removes unreacted thiosemicarbazide.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of hydrazinecarbothioamides with aryloxyacetyl linkers. Key analogues and their distinguishing features are summarized below:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Spectral Data (IR, NMR) Reference
2-(2-(4-(6-Bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide C₃₁H₂₄BrN₃O₂S 6-Br, 4-Ph quinoline; N-Me 606.51 C=S: 1243–1258 cm⁻¹; NH: 3150–3319 cm⁻¹
2-[(4-Bromophenoxy)acetyl]-N-phenylhydrazinecarbothioamide C₁₅H₁₄BrN₃O₂S 4-Br phenoxy; N-Ph 380.26 C=S: ~1250 cm⁻¹; NH: 3278–3414 cm⁻¹
(E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-phenylhydrazine-1-carbimidothioic acid C₁₅H₁₃Cl₂N₃O₂S 2,4-Cl phenoxy; N-Ph 370.25 C=S: 1247–1255 cm⁻¹; Cl substituents
N'-{2-[4-(tert-butyl)phenoxy]acetyl}-2-(2-methoxyphenoxy)acetohydrazide C₂₁H₂₆N₂O₅ 4-tert-butyl phenoxy; 2-MeO phenoxy 386.44 C=O: 1663–1682 cm⁻¹; OMe: ~2830 cm⁻¹

Key Observations:

  • Substituent Impact on Bioactivity : Bromo and chloro groups enhance electrophilicity and binding to biological targets (e.g., enzymes or DNA), while bulky groups like tert-butyl (in ) may hinder membrane permeability .
  • Tautomerism: Unlike simpler hydrazinecarbothioamides (e.g., ), the quinoline-containing compound may exhibit unique tautomeric behavior due to extended conjugation, though this requires further study .

Spectral and Physicochemical Comparisons

Property Target Compound 2-[(4-Bromophenoxy)acetyl]-N-phenyl () (E)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-phenyl ()
C=S IR Stretch 1243–1258 cm⁻¹ ~1250 cm⁻¹ 1247–1255 cm⁻¹
NH Stretch 3150–3319 cm⁻¹ 3278–3414 cm⁻¹ 3278–3414 cm⁻¹
LogP (Predicted) 4.8 (high lipophilicity) 3.2 3.9
Solubility Low (DMSO-soluble) Moderate (ethanol-soluble) Low (DMF-soluble)

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2-(4-(6-bromo-4-phenylquinolin-2-yl)phenoxy)acetyl)-N-methylhydrazinecarbothioamide, and how can reaction efficiency be optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with constructing the quinoline core via Friedländer or Gould-Jacobs cyclization. Bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under radical initiation .

  • Coupling Reactions : The hydrazinecarbothioamide group can be introduced via a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N-methylhydrazinecarbothioamide in anhydrous tetrahydrofuran (THF) or DMF, using DIPEA as a base .

  • Purification : Use silica gel chromatography (ethyl acetate/hexane gradients) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

    • Optimization :
ParameterOptimal ConditionImpact
Temperature0–25°C for couplingMinimizes side reactions
CatalystPd(dppf)Cl₂ for Suzuki couplingsEnhances aryl-aryl bond formation
SolventAnhydrous DMF or THFImproves reagent solubility

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to resolve aromatic protons (δ 7.0–8.5 ppm), acetyl groups (δ 2.1–2.5 ppm), and thiourea protons (δ 9.5–10.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC : Use reverse-phase methods (e.g., 70:30 MeCN/H₂O) to assess purity (>95%) and detect stereoisomers .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during synthesis, particularly in hydrazinecarbothioamide formation?

  • Chiral Separation : Employ chiral stationary phases (e.g., Chiralpak® OD-H) with supercritical fluid chromatography (SFC) or HPLC (20% MeOH in CO₂) to resolve enantiomers .
  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during acylhydrazine formation to direct stereochemistry .
  • Validation : Compare experimental optical rotation and circular dichroism (CD) spectra with computational predictions (DFT calculations) .

Q. What computational methods are suitable for predicting the biological targets and binding modes of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, Aurora B) due to the quinoline core’s resemblance to kinase inhibitors .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine at C6, phenoxyacetyl groups) with bioactivity using CoMFA or HQSAR .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., DNA-topoisomerase II) over 100-ns trajectories in GROMACS .

Q. How do structural modifications at the quinoline C4-phenyl or hydrazinecarbothioamide groups influence bioactivity?

  • Structure-Activity Relationship (SAR) Insights :

ModificationObserved EffectReference
C4-phenyl → 4-FluorophenylIncreased kinase inhibition (IC₅₀ ↓ 40%)
N-Methyl → N-Ethyl (hydrazinecarbothioamide)Reduced cytotoxicity (HT-29 cell line)
6-Bromo → 6-ChloroAltered DNA intercalation potency
  • Methodology : Synthesize analogs via parallel synthesis, screen against cancer cell lines (e.g., MTT assay), and validate target engagement via Western blot (e.g., p-ERK suppression) .

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